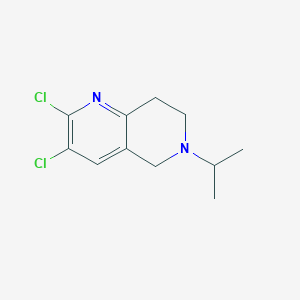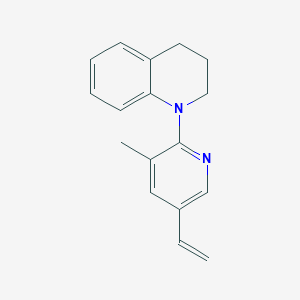
6-(2-Methoxyethoxy)quinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methoxyethoxy)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)quinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-bromobenzaldehyde with sodium azide to form an azido complex intermediate, followed by further reactions to introduce the methoxyethoxy group and carboxylic acid functionality . Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives the desired product .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using efficient and cost-effective methods. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are commonly employed to minimize environmental impact and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Methoxyethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve heating, the use of solvents like ethanol or methanol, and catalysts such as transition metals .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and alkoxy groups .
Applications De Recherche Scientifique
6-(2-Methoxyethoxy)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-(2-Methoxyethoxy)quinoline-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate with DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis. It may also interact with enzymes and receptors, modulating their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-3-carboxylic acid: A simpler derivative without the methoxyethoxy group.
6-Methylquinoline-3-carboxylic acid: A derivative with a methyl group instead of the methoxyethoxy group.
4-Hydroxyquinoline-3-carboxylic acid: A derivative with a hydroxyl group at the 4-position.
Uniqueness
6-(2-Methoxyethoxy)quinoline-3-carboxylic acid is unique due to the presence of the methoxyethoxy group, which can enhance its solubility and biological activity. This functional group can also influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
6-(2-methoxyethoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c1-17-4-5-18-11-2-3-12-9(7-11)6-10(8-14-12)13(15)16/h2-3,6-8H,4-5H2,1H3,(H,15,16) |
Clé InChI |
GVHGEDNISCNFLV-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC2=CC(=CN=C2C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-ol](/img/structure/B11864998.png)






![2H-Spiro[benzofuran-3,4'-piperidine] acetate](/img/structure/B11865055.png)


![Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate](/img/structure/B11865073.png)


